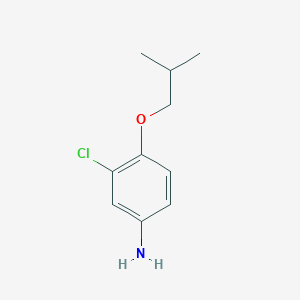

3-Chloro-4-(2-methylpropoxy)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

The versatility of the aniline framework is a cornerstone of modern synthetic chemistry. The amino group can be readily modified, and the aromatic ring is amenable to a variety of substitution reactions. This dual reactivity makes aniline derivatives indispensable starting materials and intermediates. sigmaaldrich.combldpharm.com Their presence in numerous biologically active molecules underscores their importance in medicinal chemistry and drug discovery.

Role of Halogenated and Alkoxylated Anilines in Contemporary Synthetic Chemistry

The introduction of halogen and alkoxy groups onto the aniline ring significantly expands its synthetic utility. Halogens, such as chlorine, act as versatile handles for cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Alkoxy groups, on the other hand, can modulate the electronic properties of the ring and improve solubility, which is a critical factor in both reaction engineering and the biological availability of a compound. The combination of these two functionalities in chloro-alkoxy anilines creates a class of compounds with a rich and tunable reactivity profile.

Specific Context of 3-Chloro-4-(2-methylpropoxy)aniline as a Core Research Subject

Within the diverse family of chloro-alkoxy anilines, this compound (also known as 3-chloro-4-isobutoxyaniline) emerges as a compound of interest. Its structure, featuring a chlorine atom at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 4-position, presents a unique combination of electronic and steric features. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its constituent parts and the general class of chloro-alkoxy anilines suggest its potential as a valuable building block in organic synthesis. The strategic placement of the chloro and isobutoxy groups can direct further substitutions on the aromatic ring and influence the reactivity of the amino group, making it a potentially key intermediate for accessing more complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBJPPNVNUGOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 2 Methylpropoxy Aniline

Established Multi-Step Synthetic Routes to Anilines

Conventional syntheses of substituted anilines are characterized by a series of well-defined reactions, each targeting a specific structural modification. This step-wise approach, while often lengthy, provides a high degree of control over the final product's constitution.

The high reactivity of the aniline (B41778) amino group makes it susceptible to oxidation and other unwanted side reactions during electrophilic aromatic substitution, such as halogenation. byjus.comyoutube.com To circumvent this, the amine is temporarily converted into a less reactive functional group, a process known as protection. youtube.comyoutube.com A common strategy is acetylation, where aniline is treated with acetic anhydride (B1165640) to form acetanilide (B955). youtube.comyoutube.com This amide is still an ortho-, para-director but is significantly less activating than the free amine, allowing for more controlled reactions. youtube.com

For the synthesis of a 3-chloro-substituted aniline, direct chlorination of aniline itself is often problematic, leading to mixtures of products and potential polymerization. sciencemadness.org Therefore, a more controlled approach is necessary. One strategy involves starting with a precursor that already contains a directing group that will favor chlorination at the desired position. Alternatively, protecting the amine group allows for more selective halogenation. youtube.com For instance, the chlorination of acetanilide can be controlled to favor the para-substituted product. Subsequent removal of the acetyl group would yield para-chloroaniline. To achieve the 3-chloro substitution pattern, a different starting material or a more complex series of reactions would be required.

The Williamson ether synthesis is a robust and widely used method for forming ether linkages. byjus.comwikipedia.org The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 4-alkoxy-substituted anilines, a common precursor would be a 4-aminophenol (B1666318) derivative. The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as the nucleophile. jk-sci.com

For the specific synthesis of 3-Chloro-4-(2-methylpropoxy)aniline, the starting material would likely be 3-chloro-4-aminophenol. This intermediate would be treated with a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide. jk-sci.com Subsequent reaction with 1-bromo-2-methylpropane (B43306) (isobutyl bromide) would then proceed via an SN2 mechanism to form the desired ether linkage, yielding this compound. wikipedia.orgorganicchemistrytutor.com The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often favoring the SN2 reaction. masterorganicchemistry.comjk-sci.com

Table 1: Key Parameters of the Williamson Ether Synthesis

| Parameter | Description | Typical Conditions |

| Nucleophile | Alkoxide or Phenoxide | Generated in situ from an alcohol or phenol (B47542) using a base. |

| Electrophile | Primary Alkyl Halide or Sulfonate | Secondary and tertiary halides are prone to elimination. wikipedia.org |

| Base | Strong bases for alcohols, weaker bases for phenols | NaH, KH, LHMDS for alcohols; K₂CO₃, NaOH for phenols. jk-sci.com |

| Solvent | Polar aprotic solvents | DMF, DMSO, Acetonitrile (B52724). byjus.commasterorganicchemistry.com |

| Temperature | 50-100 °C | Reaction time can vary from 1 to 8 hours. byjus.com |

This table provides a general overview of the Williamson ether synthesis. Specific conditions may vary depending on the substrates.

The final step in a multi-step synthesis involving a protected amine is the removal of the protecting group to restore the free amine functionality. masterorganicchemistry.com The choice of deprotection method depends on the nature of the protecting group. nih.gov For an acetyl group, which is an amide, hydrolysis under acidic or basic conditions is typically employed. youtube.com For example, heating the N-acetylated aniline derivative with aqueous acid or base will cleave the amide bond to yield the aniline and a carboxylate salt. youtube.com

Other protecting groups, such as the Boc (tert-butoxycarbonyl) group, are removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz (carboxybenzyl) group is typically cleaved by catalytic hydrogenation. masterorganicchemistry.com The selection of a protecting group and its corresponding deprotection method must be compatible with the other functional groups present in the molecule to avoid unintended reactions. nih.govnih.gov After deprotection, the final product, in this case, this compound, is isolated and purified using standard laboratory techniques such as extraction, crystallization, or chromatography. prepchem.com

Advanced and Green Chemistry Approaches in Aniline Functionalization

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. For aniline synthesis, this has translated into a focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials and protecting group manipulations, thus reducing the number of synthetic steps and waste generation. researchgate.netuva.nl

Direct C-H chlorination of anilines presents a significant challenge due to the high reactivity of the aniline ring and the difficulty in controlling regioselectivity. rsc.orgnih.gov Traditional chlorination methods often lead to over-chlorination and a mixture of ortho and para isomers. rsc.org However, recent research has focused on developing catalytic systems that can achieve high selectivity for a single chlorinated product. nih.govnih.gov

A promising approach for the direct and selective chlorination of anilines involves the use of photo/organo co-catalysis. rsc.orgrsc.org This method utilizes a combination of a photocatalyst and an organocatalyst to achieve controlled chlorination. rsc.org One reported system employs a photoredox catalyst in conjunction with an acid co-catalyst to chlorinate anilines with excellent mono-chlorination selectivity. rsc.orgrsc.org The reaction proceeds under mild conditions, often using visible light, and shows good substrate generality. rsc.org This technique has the potential to be applied to the late-stage modification of complex molecules, including drug candidates. rsc.org

Table 2: Research Findings on Photo/Organo Co-Catalyzed C-H Chlorination of Anilines

| Catalyst System | Chlorine Source | Key Features | Reference |

| Photoredox and Organo Co-catalyst | N-Chlorosuccinimide (NCS) | Excellent mono-chlorination selectivity, broad substrate scope, applicable to late-stage modification. rsc.org | rsc.orgrsc.org |

| Organic Dye Photocatalyst | N-Chlorosuccinimide (NCS) | Utilizes visible-light photoredox pathway, enhances electrophilicity of chlorine. researchgate.net | researchgate.net |

This table summarizes key findings from recent research on photo/organo co-catalyzed C-H chlorination of anilines.

Direct C-H Chlorination Techniques

Electrochemical Chlorination Methodologies

Electrochemical synthesis offers a green alternative to traditional chemical methods by minimizing reagent use and waste. The electrochemical chlorination of aniline derivatives can be achieved using simple and readily available chlorine sources.

A notable method involves the catalyst-free electrochemical chlorination of 4-aminophenol derivatives, which are structural analogs of the precursor to the target molecule. rsc.org In this process, dichloromethane (B109758) (DCM) can serve as both the solvent and the chlorine source. rsc.org The mechanism relies on the cathodic degradation of DCM, which releases chloride ions. These ions are then oxidized at the anode to generate active chlorine species (e.g., Cl2 or Cl3-), which perform the electrophilic aromatic substitution on the electron-rich aniline ring. rsc.org

To optimize this process for selective chlorination and avoid the formation of undesired byproducts, a specialized electrochemical cell design can be employed. A quasi-divided cell featuring a PTFE mesh-covered cathode has been developed to manage the anode-to-cathode surface area ratio, which is crucial for efficient and controlled chlorination in a parallel plate flow reactor. rsc.org This approach represents a significant advancement in producing chlorinated anilines and aminophenols, offering a scalable and more environmentally benign pathway. rsc.org

Ligand-Promoted Metal-Catalyzed (e.g., Pd-catalyzed) meta-C-H Chlorination

Directing the chlorination of anilines to the meta-position is a significant challenge because the amino group strongly directs incoming electrophiles to the ortho and para positions. Palladium-catalyzed C-H activation has emerged as a powerful strategy to overcome this inherent selectivity. nih.govacs.org

This methodology utilizes a directing group, often a pivaloyl or other acyl group attached to the aniline nitrogen, in combination with a palladium catalyst and a specially designed ligand. Norbornene is often used as a transient mediator in these reactions. nih.govacs.orgnih.gov The reaction proceeds through an ortho-palladation, followed by norbornene insertion and a subsequent C-H activation at the remote meta-position, leading to the formation of a palladacycle. scispace.com The final step involves the oxidation of the palladium center and reductive elimination to furnish the meta-chlorinated product. scispace.com

The identification of suitable ligands is critical for the success of this transformation. Pyridone-based ligands have been found to be particularly effective in promoting the meta-C-H chlorination of anilines and phenols. nih.govacs.orgnih.gov The choice of the chlorinating reagent is also important, with aryl chlorosulfates being identified as suitable for this purpose. acs.orgnih.gov This method exhibits remarkable functional group tolerance, allowing for the chlorination of anilines containing sensitive groups like alkynes and boronic esters. scispace.com Recent developments have also demonstrated that meta-C-H chlorination is feasible using N-chlorosuccinimide (NCS) as the chlorine source, further expanding the utility of this approach. nih.govresearchgate.net

Below is a table summarizing typical conditions and results for this methodology on various aniline substrates, demonstrating the broad applicability of the technique.

| Substrate (Aniline Derivative) | Ligand | Chlorinating Agent | Catalyst System | Yield (%) | Reference |

| N-Pivaloylaniline | Pyridone Ligand (L9) | Aryl Chlorosulfate | Pd(PhCN)₂Cl₂, NBE-CO₂Me, Ag₂CO₃ | 80 | acs.orgnih.gov |

| 3-Methyl-N-pivaloylaniline | Pyridone Ligand (L9) | Aryl Chlorosulfate | Pd(PhCN)₂Cl₂, NBE-CO₂Me, Ag₂CO₃ | 83 | scispace.com |

| 3-(Methylthio)-N-pivaloylaniline | Pyridone Ligand (L11) | Aryl Chlorosulfate | Pd(PhCN)₂Cl₂, NBE-CO₂Me, Ag₂CO₃ | 76 | scispace.com |

| 2,6-Dimethyl-N-pivaloylaniline | N/A | NCS | Pd(OAc)₂, Pentafluorobenzoic Acid | 51 | nih.gov |

Biocatalytic Halogenation Systems

Biocatalysis presents a highly selective and environmentally friendly approach to halogenation, operating under mild reaction conditions. mdpi.com Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective chlorination of electron-rich aromatic compounds, including anilines. nih.gov

These enzymes utilize flavin adenine (B156593) dinucleotide (FADH₂) to reduce molecular oxygen, which then reacts with a chloride ion to generate a highly electrophilic hypochlorous acid (HOCl) equivalent. mdpi.com This reactive species is channeled through a tunnel within the enzyme to the active site, where it is positioned to react with the bound substrate. mdpi.comnih.gov This mechanism allows for catalyst-controlled regioselectivity, which is determined by how the substrate binds in the active site rather than by the inherent electronic properties of the substrate. nih.gov

Tryptophan halogenases, such as PyrH and PrnA, have been shown to halogenate a range of non-native substrates, including various anilines and anthranilic acid. mdpi.comresearchgate.net These enzymes often exhibit complementary regioselectivity; for instance, PyrH typically halogenates the 5-position of tryptophan, while PrnA halogenates the 7-position. researchgate.net Through enzyme engineering and directed evolution, the substrate scope and activity of FDHs have been significantly expanded, making them valuable tools for the synthesis of specifically halogenated compounds. nih.gov This approach avoids the use of toxic reagents and harsh conditions associated with many traditional chlorination methods. mdpi.com

Alkoxylation Approaches

The formation of the isobutoxy ether linkage is another key step in the synthesis of the target molecule. This can be achieved through classical nucleophilic substitution or more modern C-H functionalization strategies.

The most direct and widely used method for forming the aryl ether bond in this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

In this specific synthesis, the key precursor is 3-chloro-4-aminophenol. chemicalbook.comnih.gov This compound can be synthesized by the reduction of 3-chloro-4-nitrophenol, for example, using iron powder in acetic acid. chemicalbook.com Once 3-chloro-4-aminophenol is obtained, it is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then reacts with an isobutyl electrophile, such as isobutyl bromide or isobutyl tosylate, to displace the leaving group and form the desired ether linkage. The reaction is a classic example of an SN2 mechanism. pressbooks.pub The amino group typically does not interfere if the reaction conditions are controlled, though protection of the amine may be employed in some cases to prevent side reactions.

Direct C-H alkoxylation offers a more atom-economical route to aryl ethers by avoiding the need to pre-functionalize the aromatic ring with a hydroxyl group. These methods involve the direct coupling of an aromatic C-H bond with an alcohol.

Copper-catalyzed C-H alkoxylation has been developed as an efficient protocol for this transformation. rsc.org The reaction can be performed using a simple copper(II) acetate (B1210297) catalyst with oxygen from the air serving as the terminal oxidant. rsc.org In this scenario, the alcohol (isobutanol) would act as both the alkoxylating agent and the solvent. rsc.org The presence of a catalytic amount of an additive like benzoic acid has been shown to be crucial for this transformation. rsc.org While this method provides a complementary approach to traditional etherification, its application to highly substituted or electronically complex anilines would require specific optimization to control regioselectivity and ensure compatibility with the chloro- and amino-substituents.

Sustainable Synthetic Practices in Chlorinated Aniline Production

The production of chlorinated anilines has traditionally relied on chemical processes that can generate significant waste and involve hazardous materials. mdpi.com A shift towards more sustainable practices is evident in the development of greener synthetic methodologies.

One of the most promising avenues is the use of bio-based feedstocks. Companies are developing processes to produce aniline from plant biomass instead of petroleum. covestro.com This involves using engineered microorganisms to ferment industrial sugars into a chemical intermediate, which is then converted to aniline with a 100% plant-based carbon content. covestro.commarketresearchfuture.com Applying such bio-based aniline as a starting material would significantly improve the life-cycle assessment of its chlorinated derivatives.

In the synthesis process itself, methodologies like biocatalysis and electrochemistry are at the forefront of green chemistry. rsc.orgmdpi.com Biocatalytic halogenation with FDH enzymes occurs in water under mild conditions, eliminating the need for harsh reagents and organic solvents. mdpi.com Similarly, electrochemical chlorination minimizes waste by using electricity to drive the reaction and can utilize simple, non-toxic chlorine sources. rsc.orgchemistryworld.com

Furthermore, the principles of atom economy are advanced by C-H activation strategies. Both meta-C-H chlorination and C-H alkoxylation reduce the number of synthetic steps by avoiding the pre-functionalization of starting materials, which in turn reduces waste and cost. acs.orgrsc.org Implementing effective wastewater treatment processes to remove aniline derivatives is another critical component of a sustainable approach to mitigate environmental impact. mdpi.com

Synthesis of Key Precursors and Structural Analogues

The synthesis of this compound often relies on the availability of appropriately substituted precursors. The following sections describe methods for preparing key intermediates and related structures.

A common and effective strategy for synthesizing substituted anilines involves the nitration of an aromatic ring, followed by reduction of the nitro group. youtube.com For this compound, a plausible route involves the chlorination of a 4-alkoxynitrobenzene precursor, followed by reduction.

The synthesis of the key intermediate, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, has been demonstrated through a process that begins with the reaction of 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene (B32671) to form 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. nih.gov This nitroaromatic compound is then reduced to the corresponding aniline using iron powder in a mixture of ethanol, water, and acetic acid, achieving a high yield. nih.gov Similar reduction methods using iron in acidic conditions or other reducing agents like tin(II) chloride are well-established for converting nitroarenes to anilines. youtube.com Catalytic hydrogenation is another powerful method, although care must be taken to avoid the reduction of other functional groups, such as halogens. youtube.com

Table 2: Common Reducing Agents for Nitroarenes

| Reducing Agent | Conditions | Notes |

| Fe / Acid (e.g., HCl, Acetic Acid) | Reflux | A classic and effective method. youtube.comnih.gov |

| SnCl₂ / Ethanol | Mild conditions | Good for substrates with sensitive functional groups. youtube.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | Highly efficient, but can reduce other groups. youtube.com |

| Sodium Borohydride / Fe nanoparticles | Room Temperature | Can be used in aqueous media. researchgate.net |

This table summarizes common reduction methods and their general characteristics.

An alternative approach to achieve regioselective halogenation involves the use of N,N-dialkylaniline N-oxides. nih.govnih.gov This method allows for the controlled introduction of halogens at specific positions on the aniline ring. nih.govnih.gov By temporarily increasing the oxidation level of the nitrogen atom to form the N-oxide, the reactivity of the aromatic ring is altered. nih.govnih.gov Treatment of the N,N-dialkylaniline N-oxide with thionyl chloride or thionyl bromide can lead to selective ortho- or para-halogenation, respectively. nih.govnih.gov This strategy provides a valuable route to halogenated anilines that might be difficult to access through direct electrophilic aromatic substitution due to the high reactivity of the aniline substrate. nih.gov The halogenated N,N-dialkylaniline can then be converted to the primary aniline if required. This method has been shown to be effective for a variety of substituted anilines. nih.gov

Reactivity and Reaction Mechanisms of 3 Chloro 4 2 Methylpropoxy Aniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) derivatives. For 3-Chloro-4-(2-methylpropoxy)aniline, the reaction's speed and regioselectivity are controlled by the powerful activating effects of the amino and alkoxy groups.

The directing effects of the substituents on the aniline (B41778) ring determine where an incoming electrophile will attack. The amino group at C1 is a powerful ortho-, para-director, as is the 2-methylpropoxy group at C4. The chloro group at C3 is a weaker ortho-, para-director.

The positions ortho to the strongly activating amino group are C2 and C6. The position para is occupied by the 2-methylpropoxy group. The positions ortho to the 2-methylpropoxy group are C3 and C5. The position para is occupied by the amino group. The positions ortho to the chloro group are C2 and C4, and the para position is C6.

Considering these influences collectively:

Amino Group (-NH₂ at C1): Strongly directs to C2 and C6.

2-Methylpropoxy Group (-OR at C4): Strongly directs to C3 and C5.

Chloro Group (-Cl at C3): Weakly directs to C2 and C6.

The activating effects of the -NH₂ and -OR groups are dominant. The C2 and C6 positions are activated by both the amino and chloro groups. The C5 position is activated by the alkoxy group. The C3 position is blocked by the chloro group. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated and sterically accessible. The C2 and C5 positions are the most probable sites for substitution. The amino group's directing effect is generally stronger than the alkoxy group's, making C2 a highly favored position. However, steric hindrance from the adjacent chloro and the bulky 2-methylpropoxy group might influence the final product distribution, potentially favoring the C5 position. byjus.comlibretexts.orgquora.com In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director and deactivating, significantly altering the expected outcome. byjus.comyoutube.com

| Position on Ring | Activating/Deactivating Influence | Directing Effect Summary | Predicted Reactivity |

|---|---|---|---|

| C2 | Activated by -NH₂ (ortho), Deactivated by -Cl (ortho) | Strongly favored by -NH₂, weakly by -Cl | High |

| C5 | Activated by -OR (ortho) | Favored by -OR | High |

| C6 | Activated by -NH₂ (ortho), Deactivated by -Cl (para) | Favored by -NH₂, weakly by -Cl | Moderate (Potential steric hindrance) |

The regiochemical control in electrophilic aromatic substitution is explained by the stability of the carbocation intermediate (arenium ion) formed during the reaction. libretexts.orgyoutube.com

Attack at C2 or C6 (ortho/para to -NH₂): When an electrophile attacks at a position ortho or para to the amino or alkoxy group, a resonance structure can be drawn where the positive charge is placed on the carbon atom bearing the heteroatom. The lone pair of electrons on the nitrogen or oxygen can then delocalize to stabilize this positive charge, creating a more stable resonance contributor. This significantly lowers the activation energy for the reaction at these positions.

Attack at C5 (ortho to -OR): Similarly, attack at C5 allows for resonance stabilization from the 2-methylpropoxy group.

Attack at meta positions: Attack at positions meta to the activating groups does not allow for this direct resonance stabilization of the arenium ion by the heteroatom lone pairs, resulting in a higher energy intermediate and a slower reaction rate. libretexts.org

The powerful electron-donating resonance effects of the amino and 2-methylpropoxy groups overwhelm the inductive withdrawal of the chloro group, making the ring highly reactive towards electrophiles at the predicted positions. byjus.comresearchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halide) to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orgchemistrysteps.com The mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the case of this compound, the benzene ring is substituted with electron-donating groups (-NH₂ and -OR), which makes the ring electron-rich. Such electron-rich aryl halides are generally inert to the standard SNAr addition-elimination mechanism because the ring is not electrophilic enough to be attacked by a nucleophile. wikipedia.orgnih.gov

However, nucleophilic substitution can sometimes be forced under extreme conditions (e.g., very high temperatures and pressures with a strong nucleophile like sodium amide). Under these conditions, the reaction may proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. organicchemistryguide.com This would involve the deprotonation of the hydrogen at C2 or C5, followed by the elimination of the chloride ion to form a benzyne. The subsequent addition of the nucleophile could lead to a mixture of products. Another possibility for achieving SNAr on such electron-rich systems involves catalysis by transition metals that can coordinate to the arene and render it more electrophilic. nih.gov

Diazotization Reactions and Subsequent Transformations

The primary amino group of this compound is a key functional handle that allows for a wide range of chemical transformations through the formation of a diazonium salt.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form stable arenediazonium salts. masterorganicchemistry.comyoutube.com This process is called diazotization. The resulting diazonium salt of this compound contains the diazonium group (-N₂⁺), which is an excellent leaving group as it departs as stable dinitrogen gas (N₂). youtube.com

The reaction proceeds via the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group. masterorganicchemistry.comyoutube.com

The diazonium salt of this compound is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring, replacing the original amino group.

Sandmeyer Reactions: This class of reactions utilizes copper(I) salts (CuX) to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN). masterorganicchemistry.comyoutube.comorganic-chemistry.org These reactions are invaluable for synthesizing aryl halides and nitriles that can be difficult to prepare by direct electrophilic substitution. organic-chemistry.org

Gattermann Reaction: The Gattermann reaction is a related transformation that can be used to introduce a halogen. It uses copper powder in the presence of the corresponding halogen acid (e.g., Cu/HBr or Cu/HCl). It is generally less efficient than the Sandmeyer reaction.

| Reaction Name | Reagent(s) | Product Formed (at C1) | Reference |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl | 1,3-Dichloro-4-(2-methylpropoxy)benzene | masterorganicchemistry.com |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-3-chloro-4-(2-methylpropoxy)benzene | masterorganicchemistry.com |

| Sandmeyer (Cyanation) | CuCN | 2-Chloro-4-(2-methylpropoxy)benzonitrile | masterorganicchemistry.com |

| Schiemann Reaction | HBF₄, then heat | 1-Chloro-2-fluoro-4-(2-methylpropoxy)benzene | masterorganicchemistry.comorganic-chemistry.org |

| Iodination | KI | 1-Chloro-2-iodo-4-(2-methylpropoxy)benzene | organic-chemistry.org |

| Hydroxylation | H₂O, H⁺, heat | 3-Chloro-4-(2-methylpropoxy)phenol | masterorganicchemistry.com |

| Deamination (Reduction) | H₃PO₂ | 1-Chloro-2-(2-methylpropoxy)benzene | masterorganicchemistry.com |

Azo Coupling Reactions in Dye Synthesis

Azo coupling is a cornerstone of the synthetic dye industry, responsible for the production of a vast array of colors. unb.caijirset.com This reaction involves the electrophilic substitution of an activated aromatic ring by a diazonium salt. numberanalytics.comwikipedia.org For anilines like this compound, the process occurs in two main stages: diazotization and coupling.

Diazotization: The primary aromatic amine, this compound, is first converted into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. unb.canih.gov The resulting 3-chloro-4-(2-methylpropoxy)benzenediazonium ion is a potent electrophile.

Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542), naphthol, or another aniline. wikipedia.orgorganic-chemistry.org The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner to form a stable azo compound, characterized by the -N=N- (azo) bridge that connects the two aromatic systems. numberanalytics.com The substitution typically occurs at the para position of the coupling component, unless this position is already occupied, in which case ortho substitution is favored. wikipedia.orgorganic-chemistry.org

The specific substituents on this compound influence the properties of the resulting azo dye. The 2-methylpropoxy group is an electron-donating group that can enhance the stability of the diazonium salt and influence the color of the final dye. The chloro group, being electron-withdrawing, can also modulate the electronic properties of the aromatic system and, consequently, the absorption spectrum of the dye. The general reaction for the synthesis of an azo dye from this compound is depicted below:

Table 1: General Steps in Azo Dye Synthesis from this compound

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Diazotization | This compound, NaNO₂, HCl | 3-Chloro-4-(2-methylpropoxy)benzenediazonium chloride |

| 2 | Coupling | 3-Chloro-4-(2-methylpropoxy)benzenediazonium chloride, Coupling Component (e.g., Naphthol) | Azo Dye |

While specific studies on azo dyes derived solely from this compound are not extensively detailed in readily available literature, the principles of azo coupling are well-established for a wide range of substituted anilines, including various chloroanilines. ijirset.com

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical and efficient way to modify organic molecules. For anilines, achieving regioselectivity in C-H activation can be challenging but offers significant advantages over classical methods.

Achieving functionalization at the meta position of anilines is a significant challenge due to the strong ortho- and para-directing nature of the amino group in electrophilic aromatic substitution. However, recent advances in transition-metal catalysis have enabled directed meta-C-H functionalization. rsc.org This is often accomplished using a directing group that positions a metal catalyst, typically palladium, in proximity to the meta C-H bond. nih.gov While specific examples for this compound are not prominent, the established methodologies for other anilines provide a clear framework. These methods often employ a removable directing group attached to the aniline's nitrogen atom, which then facilitates the palladium-catalyzed reaction at the meta position.

The ortho and para positions of anilines are electronically activated and thus more susceptible to functionalization. researchgate.net Palladium-catalyzed C-H functionalization reactions have been developed for the direct arylation of unprotected anilines, showing a preference for the ortho position. acs.orgnih.govuva.es The regioselectivity can be influenced by the choice of ligands and reaction conditions. For a substrate like this compound, the positions ortho to the amino group are C2 and C6. The C2 position is sterically hindered by the adjacent chloro group, which might favor functionalization at the C6 position.

Para-selective C-H functionalization of anilines is also an area of active research. researchgate.net Given that the para position in this compound is occupied by the 2-methylpropoxy group, direct para-C-H functionalization is not feasible. However, understanding the factors that govern ortho versus para selectivity is crucial for designing synthetic routes for related compounds. For instance, in the C-H borylation of 3-chloro-N-Boc-aniline, a mixture of ortho and meta products is obtained, highlighting the influence of both electronic and steric factors, as well as the nature of the protecting group. nih.gov

Table 2: Potential Regioselective C-H Functionalization Sites on this compound

| Position | Type | Influencing Factors | Potential Products |

|---|---|---|---|

| C2 | ortho | Steric hindrance from chloro and 2-methylpropoxy groups | Ortho-functionalized aniline |

| C5 | meta | Requires specific directing group catalysis | Meta-functionalized aniline |

| C6 | ortho | Less sterically hindered than C2 | Ortho-functionalized aniline |

N-Functionalization Reactions (e.g., N-Formylation)

The amino group of this compound is a key site for functionalization. N-formylation, the introduction of a formyl group (-CHO) onto the nitrogen atom, is a common transformation. Formamides are valuable intermediates in organic synthesis. jetir.org

A variety of methods have been developed for the N-formylation of anilines, many of which are tolerant of a range of functional groups, including halogens and alkoxy groups. nih.gov One straightforward and efficient method involves the reaction of the aniline with formic acid. researchgate.nettandfonline.com This reaction can often be carried out under mild conditions, sometimes without the need for a solvent or catalyst. For example, heating an aniline with formic acid is a common procedure. nih.gov The use of ultrasound has also been shown to promote the N-formylation of amines under solvent- and catalyst-free conditions at room temperature, offering a green chemistry approach. academie-sciences.fr

Given the presence of both a halogen and an ether linkage in this compound, a robust N-formylation method would be required to avoid side reactions. The general applicability of formic acid-based methods to halogenated anilines suggests that this compound could be effectively converted to N-(3-chloro-4-(2-methylpropoxy)phenyl)formamide. researchgate.net

Table 3: Common Reagents for N-Formylation of Anilines

| Reagent(s) | Conditions | Reference |

|---|---|---|

| Formic acid | Heating, solvent-free | nih.gov |

| Formic acid / Polyethylene glycol (PEG) | Room temperature | nih.gov |

| Formic acid | Ultrasound, solvent- and catalyst-free | academie-sciences.fr |

| Formic acid / Acetic anhydride (B1165640) / Silica gel | Solvent-free | jetir.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 3-Chloro-4-(2-methylpropoxy)aniline. This method is favored for its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction.

Studies on structurally similar compounds, such as 3-chloro-4-methyl aniline (B41778), have utilized DFT methods, commonly with the B3LYP functional and a 6-31G(d) basis set, to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netdntb.gov.ua For this compound, such calculations would begin by predicting the most stable three-dimensional arrangement of its atoms (the ground state geometry). Key outputs from this analysis include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, calculations on 3-chloro-4-methyl aniline have shown that the B3LYP method provides optimized bond lengths that correspond well with experimental values for the parent aniline molecule. researchgate.net Similar accuracy would be expected for this compound, providing a reliable model of its structure.

Table 1: Illustrative DFT-Calculated Structural Parameters for Aniline Derivatives Note: The data below is illustrative and based on typical values found in computational studies of similar molecules. Specific values for this compound would require dedicated calculations.

| Parameter | Aniline (Typical Value) | 3-Chloro-4-methylaniline (B146341) (Reference) researchgate.net | This compound (Predicted) |

| C-N Bond Length (Å) | ~1.402 | 1.400 | ~1.405 |

| C-Cl Bond Length (Å) | N/A | 1.745 | ~1.748 |

| C-O (ether) Bond Length (Å) | N/A | N/A | ~1.370 |

| C-N-H Bond Angle (°) | ~113.0 | 113.1 | ~113.5 |

| Ring C-C Bond Lengths (Å) | ~1.390 - 1.398 | 1.386 - 1.401 | ~1.385 - 1.405 |

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Sites

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. aimspress.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. aimspress.com For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, due to the electron-donating nature of the amino and alkoxy groups. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atom. The precise energies and distributions can be calculated using DFT. researchgate.net These calculations help predict where electrophilic and nucleophilic attacks are most likely to occur on the molecule.

Table 2: Representative Frontier Orbital Energies for Substituted Anilines Note: This table presents hypothetical, yet chemically reasonable, values to illustrate the concepts. Actual values are dependent on the specific computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronic Chemical Potential (μ) |

| Aniline | -5.10 | -0.20 | 4.90 | 2.45 | -2.65 |

| 4-Chloroaniline | -5.35 | -0.55 | 4.80 | 2.40 | -2.95 |

| 3-Chloro-4-methoxyaniline | -5.20 | -0.45 | 4.75 | 2.375 | -2.825 |

| This compound | -5.25 | -0.40 | 4.85 | 2.425 | -2.825 |

Electrostatic Potential Mapping for Molecular Interactions

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, mapped onto its electron density surface. reed.edu It is an invaluable tool for predicting how a molecule will interact with other molecules, including solvents or biological receptors. The map uses a color scale, typically with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. youtube.com

For this compound, the ESP map would show a significant region of negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the 2-methylpropoxy group, due to the lone pairs of electrons on these atoms. The electronegative chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group would appear as regions of positive potential (blue), making them potential sites for hydrogen bonding. The aromatic ring itself would show a more complex potential distribution due to the competing electronic effects of the various substituents.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations examine static molecular properties, molecular modeling and simulation approaches, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. These simulations can model the interactions of this compound with its environment, such as in an aqueous solution or bound to a protein.

For example, MD simulations could be employed to study the solvation of this compound in water. Such a simulation would model the movement of the aniline derivative and the surrounding water molecules, revealing details about the formation and dynamics of hydrogen bonds between the solute's amino group and the water. bohrium.com This provides insight into its solubility and how it is stabilized in solution. Furthermore, if this compound were being investigated as a potential ligand for a biological target, molecular docking followed by MD simulations could predict its binding mode and affinity, offering a computational screening method.

Mechanistic Insights from Computational Studies on Aniline Derivatives

Computational studies are instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. For aniline derivatives, theoretical investigations have provided key insights into various reaction pathways, such as oxidation and reactions with atmospheric radicals.

One area of study involves the reaction of aniline derivatives with hydroxyl (•OH) radicals, a process relevant to atmospheric chemistry. Computational studies on similar molecules, like 4-methyl aniline, have shown that such reactions can proceed via several pathways, including hydrogen abstraction from the amino group or the methyl group, or radical addition to the aromatic ring. mdpi.com DFT calculations can determine the activation energies for each potential pathway, thereby identifying the most favorable reaction mechanism. For this compound, the presence of the chloro, amino, and alkoxy groups would electronically influence the stability of the radical intermediates, thus directing the reaction pathway.

Another important reaction is electrochemical oxidation. The mechanism of aniline oxidation has been studied computationally and is known to be complex. mdpi.com It typically begins with the formation of a radical cation, which can then undergo further reactions, including dimerization to form benzidine-type structures or polymerization. The specific substituents on the aniline ring heavily influence the reaction products. Computational modeling can help predict the oxidation potential of this compound and the likely structures of its oxidation products by evaluating the stability of the various possible intermediates.

Derivatives, Analogues, and Advanced Synthetic Applications

Design and Synthesis of Functionalized Analogues

The strategic derivatization of 3-chloro-4-(2-methylpropoxy)aniline allows for the exploration of structure-activity relationships, leading to the development of novel compounds with enhanced efficacy and selectivity.

The isobutoxy group at the C4 position of the aniline (B41778) ring is a key site for synthetic modification. By varying the nature of this alkoxy substituent, researchers can modulate the lipophilicity, steric bulk, and electronic properties of the molecule. For instance, replacing the 2-methylpropoxy group with other alkoxy moieties, such as a 2-methoxyethoxy or a 2-methoxy-phenoxy group, can significantly alter the compound's biological activity profile.

A variety of etherification strategies can be employed to introduce different alkoxy groups. A common approach involves the reaction of the corresponding 4-aminophenol (B1666318) precursor with an appropriate alkyl or aryl halide in the presence of a base.

Table 1: Examples of Analogues with Modified Alkoxy Substituents

| Compound Name | CAS Number | Molecular Formula | Application Note |

| 3-Chloro-4-(2-methoxyethoxy)aniline | - | C9H12ClNO2 | Potential intermediate for pharmaceuticals. |

| 3-Chloro-4-(2-methoxyphenoxy)aniline | 87294-24-4 | C13H12ClNO2 | Building block for organic synthesis. bldpharm.com |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) | 524955-09-7 | C12H11ClN2O | Intermediate for creating compounds with heterocyclic moieties. bldpharm.com |

| 3-Chloro-4-(thiazol-2-ylmethoxy)aniline | 851545-79-4 | C10H9ClN2OS | Used in the synthesis of biologically active thiazole-containing compounds. chemicalbook.com |

| 3-Chloro-4-((4-fluorophenyl)methoxy)aniline | - | C13H11ClFNO | Intermediate for compounds with potential applications in medicinal chemistry. ncats.io |

This table is generated based on available data and is not exhaustive.

The chlorine atom at the C3 position is another critical feature that can be synthetically altered. The introduction of different halogens (e.g., fluorine, bromine) or multiple halogen atoms at various positions on the aromatic ring can profoundly impact the compound's reactivity and biological interactions. For example, the presence of a fluorine atom, as seen in 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394), can enhance metabolic stability and binding affinity to target proteins. chemimpex.comsigmaaldrich.com

The synthesis of these varied halogenated analogues often involves multi-step sequences, starting from appropriately substituted nitrobenzene (B124822) or aniline precursors. prepchem.comgoogle.com For instance, the synthesis of 3-chloro-4-fluoro-N-methyl-aniline has been reported, highlighting the methods available for creating diverse halogenation patterns. prepchem.com

Table 2: Examples of Analogues with Varied Halogenation

| Compound Name | CAS Number | Molecular Formula | Key Feature |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | - | C13H11ClFNO | Introduction of a fluorine atom on the benzyloxy group. chemimpex.comsigmaaldrich.com |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 24900-79-6 | C12H9Cl2NO | Addition of a second chlorine atom on the phenoxy ring. amerigoscientific.comsigmaaldrich.com |

| 3-Chloro-4-fluoro-N-methyl-aniline | 77898-24-9 | C7H7ClFN | Fluorine substitution on the aniline ring. prepchem.com |

This table is for illustrative purposes and showcases the diversity of possible halogenation patterns.

The aniline functional group of this compound is a versatile handle for forming conjugates with a wide range of other chemical moieties. This can be achieved through various reactions, such as amide bond formation, sulfonylation, or the formation of Schiff bases. These conjugation strategies allow for the linkage of the core aniline structure to other pharmacophores, targeting ligands, or functional groups that can impart new properties to the resulting molecule.

For example, reaction with a substituted benzoyl chloride can lead to the formation of an amide conjugate. An instance of this is the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, a halogenated salicylanilide (B1680751) known as rafoxanide. nih.gov Similarly, conjugation with sulfonyl chlorides can yield sulfonamide derivatives, such as 3-chloro-4-(2-methoxyethanesulfonyl)aniline. biosynth.com The formation of a piperazine (B1678402) conjugate has also been documented in the synthesis of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate. researchgate.net

Role as a Key Intermediate in Complex Molecule Synthesis

The inherent reactivity and functional group arrangement of this compound and its close analogues make them valuable intermediates in the synthesis of more complex and biologically active molecules.

This class of compounds serves as a crucial building block in the development of new pharmaceutical agents. chemimpex.com The substituted aniline moiety is a common feature in many kinase inhibitors and other targeted therapies. For example, analogues like 3-chloro-4-(3-fluorobenzyloxy)aniline are highlighted as key intermediates in the synthesis of drugs targeting cancer and inflammatory diseases. chemimpex.com The specific substitution pattern of these anilines is often designed to fit into the binding pockets of specific enzymes or receptors, making them essential for achieving therapeutic efficacy. The synthesis of the anticancer drug cabozantinib, for instance, involves intermediates derived from related substituted anilines. researchgate.net

In addition to pharmaceuticals, these aniline derivatives are important intermediates in the agrochemical industry. chemimpex.com They are used in the synthesis of a variety of herbicides and pesticides. chemimpex.com For instance, related compounds like 3-chloro-2-methylaniline (B42847) and 3-chloro-4-methylaniline (B146341) are known precursors for herbicides such as quinclorac (B55369) and chlorotoluron. google.comgoogle.comgoogle.com The structural features of these anilines contribute to the selective activity of the final agrochemical product, ensuring effectiveness against target pests while minimizing harm to crops and the environment. chemimpex.com

Ligand Design in Metal-Based Catalysis

The amino group of this compound is a key functional handle for the construction of sophisticated ligands for metal-based catalysis. Aniline and its derivatives are well-established precursors to a wide array of ligand architectures, including Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-containing ligands. These ligands play a crucial role in stabilizing metal centers and modulating their catalytic activity and selectivity. nih.govnih.gov

One of the most direct applications of this compound in ligand design is through the synthesis of Schiff base ligands . These are typically formed via the condensation reaction between the primary amine of the aniline derivative and an aldehyde or ketone. nih.govnih.govresearchgate.net The resulting imine (azomethine) nitrogen, along with other potential donor atoms within the ligand framework, can coordinate to a variety of transition metals, including copper, nickel, cobalt, and zinc. nih.gov The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aniline ring. In the case of this compound, the electron-withdrawing chloro group and the electron-donating isobutoxy group would exert a combined electronic effect on the metal center, potentially influencing its redox properties and catalytic performance in reactions such as oxidation, reduction, and cross-coupling. nih.gov

For instance, Schiff base complexes of other substituted anilines have demonstrated significant catalytic activity in various organic transformations. nih.gov By analogy, a Schiff base derived from this compound could be anticipated to form catalytically active complexes. The isobutoxy group, in particular, could enhance the solubility of the resulting metal complex in organic solvents, which is a desirable feature for homogeneous catalysis.

Beyond Schiff bases, the aniline moiety can be incorporated into more complex ligand scaffolds. For example, it can be a building block for P,N-ligands, which are known to be effective in asymmetric catalysis. The synthesis of such ligands would involve multi-step synthetic sequences, starting with the functionalization of the amino group or the aromatic ring of this compound.

Table 1: Potential Metal Complexes with Ligands Derived from Substituted Anilines

| Metal Ion | Ligand Type | Potential Catalytic Application |

| Cu(II) | Schiff Base | Oxidation Reactions |

| Ni(II) | Schiff Base | Cross-Coupling Reactions |

| Co(II) | Schiff Base | Reduction Reactions |

| Zn(II) | Schiff Base | Polymerization Reactions |

This table presents potential applications based on the known catalytic activities of metal complexes with Schiff base ligands derived from various substituted anilines.

Precursors for Advanced Organic Materials and Functional Molecules

The unique substitution pattern of this compound also makes it an attractive precursor for the synthesis of advanced organic materials and functional molecules with specific optical, electronic, or biological properties.

A significant application lies in the synthesis of azo dyes . The diazotization of the primary amino group of this compound would yield a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols or other anilines, to produce a wide range of azo dyes. unb.canih.gov The color of the resulting dye is determined by the extended π-conjugated system formed by the azo linkage and the aromatic rings. The chloro and isobutoxy substituents on the aniline ring would modify the electronic structure of the chromophore, thereby influencing the absorption wavelength and color intensity of the dye. researchgate.netresearchgate.net These dyes could find applications in textiles, printing, and as pigments.

Furthermore, this compound can serve as a monomer for the synthesis of conducting polymers . Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. nii.ac.jpresearchgate.net The polymerization of this compound, either chemically or electrochemically, would lead to a substituted polyaniline derivative. rsc.orgnih.govrsc.org The isobutoxy group would likely enhance the solubility of the resulting polymer in common organic solvents, which is a major advantage for processability and the fabrication of thin films for electronic devices such as sensors and anti-static coatings. nii.ac.jpnih.gov The chloro substituent would also modulate the electronic properties and potentially the environmental stability of the polymer. researchgate.net

The structure of this compound also suggests its potential use in the development of materials with nonlinear optical (NLO) properties . Organic molecules with donor-acceptor-π (D-A-π) structures are known to exhibit large second-order NLO responses. bohrium.commq.edu.au While the subject molecule itself does not have a strong acceptor group, it can be chemically modified to incorporate one. For instance, the amino group can be converted into a more potent electron-donating group, and an electron-acceptor group (such as a nitro or cyano group) can be introduced onto the aromatic ring through further synthetic steps. The resulting molecule would possess the necessary electronic asymmetry for NLO applications, making it a candidate for use in optical communications and data storage technologies. bohrium.comresearchgate.netresearchgate.net

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Potential Application | Key Structural Feature |

| Azo Dyes | Colorants, Pigments | Diazotized amino group |

| Substituted Polyanilines | Sensors, Conductive Coatings | Polymerizable aniline core |

| Nonlinear Optical Materials | Photonics, Data Storage | Modified donor-acceptor structure |

Analytical and Characterization Methodologies in Chemical Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular structure of 3-Chloro-4-(2-methylpropoxy)aniline by probing the interactions of the molecule with electromagnetic radiation. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques in this endeavor.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. For instance, the aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The protons of the isobutoxy group would also exhibit characteristic signals: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (OCH₂) protons. The amine (NH₂) protons would likely appear as a broad singlet.

Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, with their chemical shifts indicating their electronic environment (e.g., aromatic, aliphatic, or attached to an electronegative atom like oxygen or chlorine).

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In a mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural clues, as the molecule breaks apart in predictable ways.

While specific spectral data for this compound is not widely published, the analysis of related structures like 3-chloro-4-methylaniline (B146341) and 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) confirms the expected chemical shift regions and fragmentation patterns for the chloroaniline core and associated side chains. nih.govchemicalbook.com For example, ¹H NMR data for 3-chloro-4-(pyridin-2-ylmethoxy)aniline shows aromatic protons in the range of δ 6.7-7.7 ppm and the benzylic protons of the ether linkage at δ 5.18 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplets |

| -NH₂ | Variable (broad) | Singlet |

| -OCH₂- | ~3.8 | Doublet |

| -CH(CH₃)₂ | ~2.1 | Multiplet |

Table 2: Key Mass Spectrometry Data

| Analysis Type | Information Obtained | Expected Value for C₁₀H₁₄ClNO |

|---|---|---|

| Molecular Weight | Mass of the compound | 199.68 g/mol |

| Molecular Ion Peak (M⁺) | Mass-to-charge ratio of the intact molecule | m/z ≈ 199, 201 (due to ³⁵Cl/³⁷Cl isotopes) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like this compound, a reverse-phase HPLC method would typically be used, employing a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water).

By running a sample through the HPLC system, a chromatogram is generated where the main peak corresponds to the target compound. The area of this peak is proportional to its concentration, and the presence of other peaks indicates impurities. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions. This method allows for the quantitative determination of purity, often achieving detection of impurities at levels below 0.1%.

Studies on similar compounds, such as 3-chloro-4-fluoroaniline (B193440), have demonstrated the utility of HPLC for analysis. researchgate.netresearchgate.net These methods are capable of detecting not only the parent compound but also related metabolites or degradation products, highlighting the technique's sensitivity and versatility. researchgate.netresearchgate.net For instance, an HPLC method for 3-chloro-4-fluoroaniline was developed with a detection limit of 0.01 mg/L. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

When this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This analysis yields exact bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in industrial chemistry is the development of manufacturing processes that are both economically viable and environmentally benign. The concept of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a key metric for sustainability. rsc.orgjocpr.com Traditional methods for synthesizing anilines, such as the Béchamp reduction of nitroarenes using iron and acid, suffer from very poor atom economy (around 35%) and generate significant amounts of iron oxide sludge as waste. rsc.org

Future research must prioritize cleaner, catalytic alternatives for the synthesis of 3-Chloro-4-(2-methylpropoxy)aniline from its nitroaromatic precursor, 2-Chloro-1-(2-methylpropoxy)-4-nitrobenzene.

Key Research Areas:

Catalytic Hydrogenation: The use of heterogeneous catalysts for the reduction of nitro groups is a more atom-economical approach. rsc.org Research into catalysts based on non-precious metals like nickel or molybdenum nitride (γ-Mo₂N) could offer cost-effective and highly selective routes that avoid the dehalogenation of the chloro-substituent, a common side reaction with some precious metal catalysts. nih.govacs.org Studies on the hydrogenation of similar compounds like p-chloronitrobenzene have demonstrated high selectivity using such catalysts. acs.orgmdpi.com

Chemoenzymatic Synthesis: A frontier in green chemistry is the use of enzymes for industrial synthesis. Nitroreductase (NR) enzymes, often used in tandem with a chemical co-catalyst or a second enzyme for cofactor recycling, offer a highly sustainable pathway. acs.orgnih.gov This method operates in aqueous media at ambient temperature and pressure, eliminating the need for high-pressure hydrogen gas and expensive, toxic heavy metals. nih.govnih.gov This approach is particularly advantageous for halogenated compounds as the enzymatic process is highly chemoselective and does not cleave the carbon-chlorine bond. nih.gov

Table 1: Comparison of Atom Economy in Aniline (B41778) Synthesis Routes

| Synthesis Route | Reactants | Desired Product | Byproducts | Atom Economy (%) | Sustainability Notes |

|---|---|---|---|---|---|

| Béchamp Reduction | Nitrobenzene (B124822), Iron, HCl | Aniline | Iron Oxide Sludge, Water | ~35% | High waste, harsh conditions. rsc.org |

| Catalytic Hydrogenation | Nitrobenzene, H₂ | Aniline | Water | ~72% | Uses high-pressure H₂, often precious metal catalysts. rsc.org |

| Ideal Addition Reaction | Benzene (B151609), Ammonia (B1221849) | Aniline | None | 100% | Theoretically ideal, but challenging to achieve directly. |

This table illustrates the general atom economy for common aniline production methods. The values for this compound synthesis would follow similar trends.

Exploration of Novel Reactivity and Catalytic Transformations

Beyond its synthesis, the functional groups of this compound—the amine, the chloro-substituent, and the activated aromatic ring—offer multiple handles for subsequent chemical modifications. Future research will likely focus on leveraging this reactivity to build molecular complexity in an efficient and controlled manner.

Key Research Areas:

C-H Functionalization: Direct activation and functionalization of the C-H bonds on the aniline ring is a powerful strategy for creating complex molecules without the need for pre-functionalized starting materials. researchgate.net Research into transition-metal-catalyzed, directing-group-assisted C-H activation could enable the regioselective introduction of new substituents, leading to novel scaffolds for medicinal chemistry. For example, methods developed for the meta-selective amination of anisidines or the para-addition of anilines to other molecules could be adapted. nih.govacs.org

Advanced N-Alkylation/Arylation: While traditional N-alkylation methods exist, future work could focus on greener and more selective protocols. The use of dimethyl carbonate with zeolite catalysts, for instance, offers a non-toxic and highly chemoselective method for mono-N-methylation, which could be explored for this substrate. nih.gov Furthermore, developing novel catalytic cycles for N-arylation or for using the aniline itself as a component in dehydrogenative coupling reactions represents a significant area for advancement. rsc.org

Electrochemical Transformations: Electrochemical synthesis offers a sustainable alternative to conventional reagent-based redox reactions. The exploration of titanium-mediated electrochemical amination or other redox transformations involving chloroanilines could open new, environmentally friendly pathways for modifying this compound. acs.org

Application in Emerging Areas of Chemical Science and Technology

The unique combination of a halogen, a bulky ether group, and a reactive amine makes this compound a promising building block for new materials and bioactive compounds.

Key Research Areas:

Advanced Polymers and Materials: Substituted anilines are key monomers for producing conductive polymers like polyaniline (PANI). rsc.orgrsc.org The specific substituents on this compound would significantly influence the properties of the resulting polymer. The bulky 2-methylpropoxy group could enhance solubility in organic solvents, facilitating processing into thin films, while the chloro-substituent would modify its electronic properties. rsc.org Future research could focus on synthesizing polymers from this monomer for applications as chemical sensors (e.g., for ammonia or moisture), corrosion inhibitors, or as active layers in electrochromic devices ("smart windows"). mdpi.comresearchgate.net

Medicinal Chemistry and Drug Discovery: Halogenated anilines are privileged structures in medicinal chemistry, appearing in numerous approved drugs, particularly as scaffolds for kinase inhibitors used in oncology. nih.gov The chloro- and ether-substituents can engage in key binding interactions with protein targets, while the 2-methylpropoxy group can be used to tune physicochemical properties like lipophilicity and metabolic stability. Future work should involve using this compound as a starting material for the synthesis of libraries of novel compounds to be screened for biological activity against various disease targets, including cancer, inflammatory disorders, and infectious diseases. nih.govwisdomlib.org

Agrochemicals: The chloroaniline moiety is present in many herbicides and fungicides. Research could be directed towards synthesizing new derivatives of this compound to discover next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

Q & A

Q. How do synthetic by-products form, and what strategies minimize their generation?

- Methodological Answer : Common by-products include dimerized intermediates (e.g., bis-aryl ethers) due to incomplete reduction. Optimize Fe/NHCl stoichiometry (1:3 molar ratio) and reaction time (4–6 hours). TLC monitoring (silica gel, UV detection) identifies by-products early. Scale-up using flow chemistry reduces side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.